molecular formula C15H24ClNO4 B12820887 o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 23959-28-6

o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B12820887
CAS No.: 23959-28-6
M. Wt: 317.81 g/mol
InChI Key: FPPVUXBASWMIBH-UHFFFAOYSA-N
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Description

o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride: is a chemical compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of o-Veratric acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with biological membranes and proteins. It is believed to exert its effects by modulating ion channels and receptors, leading to changes in cellular signaling pathways. The compound’s ester group allows it to penetrate cell membranes, while the diethylamino group interacts with specific molecular targets .

Comparison with Similar Compounds

Uniqueness:

Conclusion

o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis, medicinal chemistry, and industrial processes.

Biological Activity

o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₁₈H₂₃ClN₂O₂. Its structure features an o-veratric acid moiety linked to a diethylaminoethyl group, which may influence its biological activity.

Pharmacological Effects

Research indicates that o-Veratric acid derivatives exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures show significant antimicrobial properties against various bacteria and fungi. The presence of the diethylamino group may enhance membrane permeability, thereby increasing efficacy .
  • Anti-inflammatory Properties : Compounds derived from o-veratric acid have been evaluated for their anti-inflammatory effects. For instance, prodrugs synthesized from amino acids have demonstrated reduced ulcerogenic indices and comparable anti-inflammatory activities in animal models .
  • Neuroprotective Effects : There is emerging evidence that certain derivatives may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration. This could be attributed to their ability to modulate neurotransmitter systems .

The biological activity of o-veratric acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may act as enzyme inhibitors, affecting metabolic pathways related to inflammation and microbial resistance.
  • Membrane Interaction : The lipophilic nature of the diethylamino group enhances interaction with cell membranes, facilitating drug uptake and action.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various o-veratric acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Evaluation

In a pharmacological study involving animal models, prodrugs based on o-veratric acid were synthesized and tested for their anti-inflammatory effects. The findings revealed a marked reduction in inflammation markers and ulcerogenic indices compared to standard treatments, indicating a favorable safety profile .

Data Summary

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against various pathogens; potential for further development .
Anti-inflammatory EffectsReduced ulcerogenic index and inflammation markers in animal models .
Neuroprotective PotentialEmerging evidence suggests modulation of neurotransmitter systems; further studies needed .

Properties

CAS No.

23959-28-6

Molecular Formula

C15H24ClNO4

Molecular Weight

317.81 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,3-dimethoxybenzoate;hydrochloride

InChI

InChI=1S/C15H23NO4.ClH/c1-5-16(6-2)10-11-20-15(17)12-8-7-9-13(18-3)14(12)19-4;/h7-9H,5-6,10-11H2,1-4H3;1H

InChI Key

FPPVUXBASWMIBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C(=CC=C1)OC)OC.Cl

Origin of Product

United States

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